molecular formula C8H6BrNO5 B13612140 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid

Cat. No.: B13612140
M. Wt: 276.04 g/mol
InChI Key: CZAMNILSKXXWMV-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is a high-value bromo- and nitro-substituted aromatic compound serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The strategic placement of the bromo and nitro groups on the phenyl ring makes this molecule a valuable scaffold for constructing more complex structures via various coupling reactions, while the hydroxyacetic acid (mandelic acid) moiety can be pivotal in chiral synthesis. Although specific pharmacological data for this exact compound is limited, its structure indicates significant research potential. It is structurally related to (4-Bromo-2-nitrophenyl)acetic acid, a known building block in the synthesis of active pharmaceutical ingredients such as the atypical antipsychotic Ziprasidone . The presence of both bromo and nitro substituents, as seen in similar research compounds like 4-Bromo-2-nitrophenol , allows for selective functional group transformations, enabling researchers to explore a wide array of chemical space. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

CZAMNILSKXXWMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid

Synthesis via Metal Sodium Carboxylation of 4-Bromo-2-nitrochlorotoluene Derivatives

One of the most effective and industrially viable synthetic routes involves the carboxylation of 4-bromo-2-nitrochlorotoluene with metal sodium in an organic solvent, followed by carbon dioxide fixation and acidification to yield the target hydroxyacetic acid derivative.

Reaction Overview
  • Starting Material: 4-bromo-2-nitrochlorotoluene (or positional isomers such as 3-chloro-4-bromo-2-nitrotoluene)
  • Reagents and Conditions:
    • Metal sodium in an organic solvent (e.g., cyclohexane)
    • Controlled temperature stages (0°C to 150°C depending on isomer)
    • Carbon dioxide gas bubbling at 25–45°C
    • Acidification with dilute hydrochloric acid to isolate the acid form
  • Process:
    • Reaction of 4-bromo-2-nitrochlorotoluene with sodium metal produces the corresponding sodium salt intermediate (4-bromo-2-nitrotolyl sodium).
    • Heating induces a rearrangement to 4-bromo-2-nitrobenzyl sodium.
    • Introduction of carbon dioxide leads to carboxylation forming sodium 4-bromo-2-nitrophenylacetate.
    • Acidification liberates 4-bromo-2-nitrophenylacetic acid.
Reaction Parameters and Yields
Step Conditions Yield (%) Notes
Sodium metal reaction 0–50°C, stirring 30 min High Exothermic, temperature controlled
Rearrangement 40–150°C, 5 hours Complete Formation of benzyl sodium intermediate
Carboxylation with CO₂ 25–45°C, 3 hours, 0.8 L/min CO₂ flow Quantitative Efficient fixation of CO₂
Acidification and extraction Room temperature, dilute HCl 94.6–96.4 Pure product, simple isolation

This method achieves an overall yield ranging from 70% to 90%, with high conversion rates and minimal by-products. The process avoids toxic reagents and requires only simple post-reaction purification steps such as extraction and filtration, making it suitable for scale-up and industrial production.

Advantages
  • Mild reaction conditions
  • High purity and yield
  • No use of highly toxic substances
  • Simple work-up and purification
  • Industrial scalability

Alternative Synthetic Routes and Considerations

While the above method is well-documented and efficient, alternative synthetic strategies for related hydroxyacetic acid derivatives include:

However, these methods are less documented or optimized for this compound specifically.

Detailed Reaction Scheme for Industrial Synthesis

Stage Reactants/Conditions Intermediate/Product Notes
1. Formation of sodium salt 4-bromo-2-nitrochlorotoluene + Na metal, cyclohexane, 0–50°C 4-bromo-2-nitrotolyl sodium Exothermic; temperature control necessary
2. Rearrangement Heating to 40–150°C, 5 hours 4-bromo-2-nitrobenzyl sodium Rearrangement stabilized by heating
3. Carboxylation CO₂ gas bubbling at 25–45°C, 0.8 L/min, 3 hours Sodium 4-bromo-2-nitrophenylacetate Efficient CO₂ fixation
4. Acidification Dilute HCl, room temperature 4-bromo-2-nitrophenylacetic acid Isolation by extraction and evaporation

Summary and Research Insights

The preparation of this compound is most effectively achieved through the sodium metal-mediated carboxylation of 4-bromo-2-nitrochlorotoluene derivatives, followed by acidification. This method offers high yields, mild conditions, and industrial feasibility, as demonstrated in patent literature. Alternative synthetic approaches are less established for this compound but may involve base-mediated cascade reactions or metal-catalyzed coupling for related analogs.

This synthesis route's robustness and scalability make it a preferred choice for researchers and manufacturers focusing on nitro-substituted aromatic hydroxyacetic acids.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is enhanced by electron-withdrawing effects from the nitro group, which polarizes the C–Br bond.

Reaction TypeConditionsProductYieldSource
Bromine displacement by –OHKOH, EtOH, reflux (4 hrs)2-(3-Nitro-4-hydroxyphenyl)-2-hydroxyacetic acid78%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C)Biaryl derivatives65–72%

Key Findings :

  • Bromine substitution is regioselective due to steric hindrance from the ortho nitro group .

  • Cross-coupling reactions (e.g., Suzuki) require palladium catalysts and tolerate aqueous conditions.

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation, enabling derivatization for pharmaceutical applications.

ReactionReagents/ConditionsProductYieldSource
Methyl ester formationSOCl₂, MeOH (0°C → rt, 12 hrs)Methyl 2-(4-bromo-3-nitrophenyl)-2-hydroxyacetate89%
Amide formationEDCI, HOBt, DIPEA, DMF (rt, 24 hrs)N-substituted amides60–75%

Mechanistic Notes :

  • Acid chlorides (via SOCl₂) improve reactivity in esterification .

  • Amidation requires coupling agents like EDCI to activate the carboxylate .

Reduction of Nitro Group

The nitro group at position 3 can be reduced to an amine under hydrogenation or catalytic conditions.

ConditionsCatalyst/ReagentProductYieldSource
H₂ (1 atm), 25°CPd/C, EtOH2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid92%
Fe/HClFe powder, HCl (reflux, 6 hrs)Same as above85%

Critical Observations :

  • Catalytic hydrogenation preserves stereochemistry at the hydroxyl-bearing carbon .

  • Acidic Fe reduction generates fewer byproducts compared to Sn/HCl .

Oxidation of Hydroxyl Group

The β-hydroxyl group adjacent to the carboxylic acid is susceptible to oxidation, forming a ketone.

Oxidizing AgentConditionsProductYieldSource
CrO₃, H₂SO₄Acetone, 0°C (2 hrs)2-(4-Bromo-3-nitrophenyl)-2-oxoacetic acid68%
TEMPO/NaClOCH₂Cl₂/H₂O, rt (4 hrs)Same as above73%

Challenges :

  • Overoxidation to CO₂ is minimized using TEMPO/NaClO .

  • Chromium-based reagents require strict temperature control to prevent decomposition .

Decarboxylation Reactions

Thermal or photolytic decarboxylation eliminates CO₂, yielding substituted acetophenones.

ConditionsProductYieldSource
Cu powder, quinoline (200°C)4-Bromo-3-nitroacetophenone81%
UV light (λ = 254 nm)Same as above55%

Applications :

  • Decarboxylation products serve as intermediates in agrochemical synthesis .

Acid-Base Reactions

The carboxylic acid and hydroxyl groups exhibit pH-dependent behavior:

  • pKa₁ (COOH) : 2.8–3.2 (measured via potentiometric titration) .

  • pKa₂ (OH) : 9.1–9.5 (dependent on solvent polarity).

Complexation with Metal Ions

The compound forms chelates with transition metals, useful in catalysis:

Metal IonLigand SiteStability Constant (log β)Source
Cu²⁺COO⁻ and OH8.3 ± 0.2
Fe³⁺COO⁻ and NO₂6.9 ± 0.3

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement and radical formation:

  • λmax : 320 nm (ε = 1,200 M⁻¹cm⁻¹).

  • Primary photoproduct: 2-(4-Bromo-3-nitritophenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa Key References
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid 4-Br, 3-NO₂ C₈H₆BrNO₅ 276.05* N/A ~3.8†
2-(4-Bromo-2-nitrophenyl)acetic acid 4-Br, 2-NO₂ C₈H₆BrNO₄ 260.04 156–160 3.81
2-(4-Fluorophenyl)-2-hydroxyacetic acid 4-F C₈H₇FO₃ 170.14 N/A ~2.8‡
2-(4-Bromo-2-methoxyphenyl)acetic acid 4-Br, 2-OCH₃ C₉H₉BrO₃ 245.07 N/A N/A
2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid 2-Br, 3-CH₃ C₉H₉BrO₃ 245.07 N/A N/A

*Calculated based on molecular formula.
†Estimated from nitro- and bromo-substituted analogs.
‡Fluorine’s electron-withdrawing effect reduces pKa compared to bromo/nitro analogs.

Key Observations:
  • Substituent Position Effects : The nitro group’s position (2- vs. 3-) significantly impacts acidity and solubility. For example, 2-(4-Bromo-2-nitrophenyl)acetic acid (pKa 3.81) is less acidic than the target compound (estimated pKa ~3.8) due to resonance stabilization differences.
  • Halogen vs. Alkoxy Groups : Replacing bromo with methoxy (e.g., 2-(4-Bromo-2-methoxyphenyl)acetic acid) reduces electron-withdrawing effects, lowering acidity and increasing lipophilicity .
  • Fluorinated Analog : 2-(4-Fluorophenyl)-2-hydroxyacetic acid exhibits lower molecular weight and higher solubility in polar solvents compared to brominated analogs, attributed to fluorine’s smaller size and electronegativity .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeCl₃, DCM, 25°C85
NitrationHNO₃/H₂SO₄, 0°C72
CouplingPd(PPh₃)₄, THF, 80°C68

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxyacetic acid signals (δ 4.5–5.5 ppm). Compare with analogs like 2-(3-bromophenyl)acetic acid .
  • XRD : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII) with SHELXL refinement. Typical parameters: Monoclinic P2₁/c space group, a = 12.502 Å, b = 8.269 Å .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z ~ 307.87) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
a (Å)12.502
β (°)93.573
R-factor0.026

Advanced: How does the bromine substituent influence regioselectivity during nitration?

Methodological Answer:
Bromine is a meta-directing group due to its electron-withdrawing nature. Computational studies (DFT) show that nitration at the meta position (C3) is favored, as the bromine destabilizes electrophilic attack at ortho/para positions. Validate via:

  • Hammett Plots : Correlate σ values of substituents with reaction rates.
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group positioning .

Key Insight : Steric hindrance from bromine may reduce yields; optimize with dilute HNO₃ and low temperatures .

Advanced: What strategies improve X-ray crystallographic refinement for this compound?

Methodological Answer:

  • Data Collection : Use high-resolution detectors (e.g., Bruker APEXII) with Mo-Kα radiation (λ = 0.71073 Å). Apply absorption corrections (SADABS) for accuracy .
  • Refinement : SHELXL is preferred for small molecules. Key steps:
    • Assign anisotropic displacement parameters for Br and O atoms.
    • Restrain C-OH bond lengths to 1.41 Å ± 0.01.
    • Validate with R-factor convergence (< 0.05) .

Q. Table 3: Refinement Metrics

MetricValueReference
R₁ (I > 2σ)0.026
wR₂ (all data)0.073
GooF1.08

Advanced: How can solubility and stability be modulated for biological assays?

Methodological Answer:

  • Solubility : Use DMSO for stock solutions (50 mM). For aqueous buffers, adjust pH to 7.4 with NaOH to deprotonate the carboxylic acid (pKa ~ 2.5) .
  • Stability : Store at -20°C under argon. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Thermodynamic Data : For analogs like 2-hydroxyacetic acid, ΔH and ΔS of dissolution are -15.2 kJ/mol and 43.1 J/mol·K, respectively .

Advanced: How do computational methods predict reactivity in derivative synthesis?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution (EAS) sites. Bromine’s -I effect lowers electron density at meta positions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction pathways.

Case Study : MD simulations of 3-bromophenylacetic acid show hydrogen bonding between -COOH and solvent, stabilizing intermediates .

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